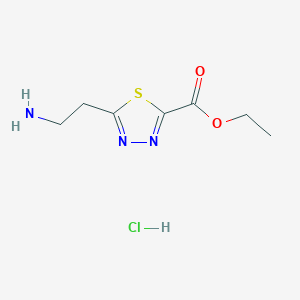

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

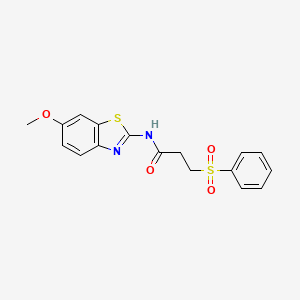

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl is a complex organic compound. Based on its name, it likely contains an ethyl group, a thiadiazole ring, and a carboxylate group. It’s also a hydrochloride (hcl), meaning it’s a salt resulting from the reaction of hydrochloric acid with an organic base .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Attached to this ring is an ethyl group and a carboxylate group .Chemical Reactions Analysis

Amines, such as the 2-aminoethyl group in this compound, can undergo a variety of chemical reactions, including reactions with aldehydes and ketones to form imines and enamines .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl and its derivatives have been synthesized and characterized in various studies, contributing to a deeper understanding of their chemical properties and potential applications in scientific research. For instance, the compound has been utilized in the synthesis of novel pyrazole derivatives with potential antiglaucoma activity, illustrating its role as a precursor in medicinal chemistry (Kasımoğulları et al., 2010). Additionally, modifications of related thiazole derivatives have been explored for antimicrobial applications, highlighting the compound's versatility in generating new bioactive molecules (Desai et al., 2019).

Corrosion Inhibition

The corrosion inhibition properties of ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl and similar compounds have been extensively studied. For example, derivatives have shown efficacy in preventing corrosion of metals in acidic environments, indicating their potential as corrosion inhibitors in industrial applications (Raviprabha & Bhat, 2019).

Biological Activities

The compound has also been integrated into the synthesis of hybrid molecules with various biological activities. Research has demonstrated the potential of these derivatives in exhibiting antimicrobial, antilipase, and antiurease activities, suggesting their applicability in pharmaceutical research (Başoğlu et al., 2013).

Corrosion Protection

Studies have further investigated the effects of related thiadiazole compounds on the corrosion protection of metals. For example, 2-amino-5-ethylthio-1,3,4-thiadiazole has been evaluated as a corrosion inhibitor for copper in acidic solutions, providing insights into the protective mechanisms afforded by these compounds (Sherif & Park, 2006).

Synthetic Methodologies

Innovative synthetic methodologies involving ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl have been developed, such as the use of Michael-like addition strategies to generate new thiazole derivatives. These methodologies enhance the compound's utility in synthetic organic chemistry and drug discovery processes (Boy & Guernon, 2005).

Mecanismo De Acción

Target of Action

The compound “Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl” is a complex organic molecule that contains an amine group and a thiadiazole ring. Amines are known to interact with a variety of biological targets, including receptors and enzymes . The thiadiazole ring is a common feature in many pharmaceuticals and is known to interact with various biological targets as well .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Both amines and thiadiazoles are involved in a wide range of biological processes .

Pharmacokinetics

The presence of the amine group could potentially influence its solubility and absorption .

Result of Action

Compounds containing amines and thiadiazoles have been associated with a variety of biological effects .

Action Environment

The environment in which this compound acts could influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules could potentially affect its interactions with its targets .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S.ClH/c1-2-12-7(11)6-10-9-5(13-6)3-4-8;/h2-4,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTXTNBKGJRWII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)

![5-Methyl-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B2418355.png)

![1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)

![1-(4-bromobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418366.png)

![N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2418370.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2418373.png)

![methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2418374.png)